N-methyl-1-(3-nitrophenyl)methanamine

Descripción

Contextualization within the Landscape of Substituted Methanamines and Nitroaromatic Compounds

N-methyl-1-(3-nitrophenyl)methanamine belongs to two significant classes of organic compounds: substituted methanamines and nitroaromatic compounds. Each class contributes distinct chemical characteristics and a legacy of broad utility in science and industry.

Substituted Methanamines: Methanamine (also known as methylamine) is the simplest primary amine. fishersci.com Substituted methanamines, particularly those bearing aryl groups (benzylamines), are crucial intermediates in the production of a wide array of chemicals. They are recognized as important structural motifs in many biologically active compounds and are widely used in the synthesis of pharmaceuticals and agricultural chemicals. bldpharm.com The secondary amine present in this compound is a good nucleophile, allowing it to participate in reactions such as alkylation, acylation, and arylation to build more complex molecular frameworks. fishersci.com This reactivity is fundamental to its role as an intermediate in multi-step syntheses.

Nitroaromatic Compounds: This class is characterized by the presence of one or more nitro groups (–NO2) attached to an aromatic ring. The nitro group is a strong electron-withdrawing group, which significantly influences the electronic properties of the aromatic ring. guidechem.comontosight.ai This electronic effect makes the ring susceptible to nucleophilic aromatic substitution and modifies the reactivity of other substituents. guidechem.com In medicinal chemistry, nitroaromatic compounds are found in a variety of therapeutic agents, including antibacterial, antiprotozoal, and anticancer drugs. guidechem.comontosight.ai The nitro group itself can be a pharmacophore or can be chemically reduced to an amino group (–NH2), a transformation that is a cornerstone of synthetic chemistry, providing a pathway to anilines and their derivatives. This dual utility makes nitroaromatics valuable precursors in drug design and materials science. ontosight.aichemicalbook.com

By integrating these two functionalities, this compound represents a molecular scaffold that combines the structural versatility of a substituted methanamine with the synthetic potential of a nitroaromatic compound.

Academic Significance and Identified Research Frontiers for this compound

The academic and industrial significance of this compound lies predominantly in its role as a chemical intermediate for the synthesis of higher-value products. guidechem.comnbinno.com It is specifically noted for its use as a precursor in the preparation of various pharmaceutical compounds, including antihistamines and antidepressants. nbinno.com

The primary research frontier for this compound is the continued exploration of its synthetic utility. Its bifunctional nature presents two key reactive sites that can be manipulated either sequentially or in a single step:

Modification of the Secondary Amine: The N-methylamino group can be readily functionalized. This allows for the introduction of diverse substituents, enabling the creation of libraries of related compounds for screening in drug discovery programs.

Transformation of the Nitro Group: The nitro group is a versatile synthetic handle. Its reduction to an amine is a common and efficient transformation, yielding N-methyl-1-(3-aminophenyl)methanamine. This product, a substituted meta-phenylenediamine, is a valuable monomer for the synthesis of polymers and a key intermediate for compounds requiring an aniline-type structure.

Future research is likely to focus on developing novel synthetic methodologies that utilize this compound as a key building block. Its application in the synthesis of new heterocyclic systems, potential ligands for catalysis, and novel pharmaceutical candidates remains an active area of investigation. The strategic positioning of its functional groups makes it an ideal starting material for constructing molecules with specific three-dimensional arrangements, which is of high importance in modern medicinal chemistry and materials science.

Chemical and Physical Properties

The following table summarizes key identifiers and physicochemical properties for this compound.

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | N-Methyl-N-(3-nitrobenzyl)amine, (3-Nitrobenzyl)methylamine |

| CAS Number | 19499-61-7 |

| Molecular Formula | C₈H₁₀N₂O₂ |

| Molecular Weight | 166.18 g/mol |

| Melting Point | 160 °C (predicted) chemicalbook.com |

| Boiling Point | 128 °C (predicted) chemicalbook.com |

| Density | 1.162 ± 0.06 g/cm³ (predicted) chemicalbook.com |

| SMILES | CNCC1=CC=CC(=C1)N+=O |

| InChIKey | FZLXPFTJADBFEU-UHFFFAOYSA-N |

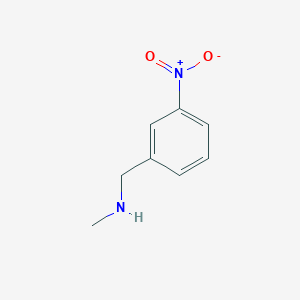

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

N-methyl-1-(3-nitrophenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-9-6-7-3-2-4-8(5-7)10(11)12/h2-5,9H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTPAPKLGADEFAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC(=CC=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10941258 | |

| Record name | N-Methyl-1-(3-nitrophenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10941258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19499-61-7 | |

| Record name | Benzenemethanamine, N-methyl-3-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019499617 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methyl-1-(3-nitrophenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10941258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Mechanistic Investigations of N Methyl 1 3 Nitrophenyl Methanamine

Classical and Contemporary Synthesis Pathways to N-Methyl-1-(3-nitrophenyl)methanamine

The construction of this compound is principally achieved through two well-established strategies: reductive amination and a two-step condensation and N-alkylation approach. Each pathway offers distinct advantages and challenges, particularly concerning selectivity and reaction control.

Reductive Amination Strategies for this compound

Reductive amination stands as a highly efficient and widely utilized one-pot method for the synthesis of amines. nih.gov This process involves the initial reaction of a carbonyl compound, in this case, 3-nitrobenzaldehyde (B41214), with an amine, methylamine (B109427), to form an intermediate imine (Schiff base). This imine is then reduced in situ to the desired secondary amine, this compound.

A significant challenge in the reductive amination of 3-nitrobenzaldehyde is the potential for the concomitant reduction of the aromatic nitro group, which can lead to the formation of undesired byproducts. The choice of reducing agent is therefore critical to ensure chemoselectivity. While sodium borohydride (B1222165) (NaBH₄) is a common reducing agent for reductive aminations, its use in the synthesis of this compound has been shown to cause partial reduction of the nitro group, leading to the formation of potentially hazardous azo- and azoxy-containing impurities.

To circumvent this issue, alternative and milder reducing agents have been investigated. A notable example is the use of borane-tert-butylamine complex activated with methanesulfonic acid. This reagent has demonstrated high selectivity for the reduction of the imine functional group in the presence of the aryl nitro group, thus providing a safer and more reliable route to this compound, suitable for larger-scale synthesis.

The general reaction scheme for the reductive amination is as follows:

3-Nitrobenzaldehyde + Methylamine ⇌ [N-(3-nitrobenzylidene)methanamine] --(Reducing Agent)--> this compound

Interactive Data Table: Comparison of Reducing Agents for the Reductive Amination of 3-Nitrobenzaldehyde

| Reducing Agent | Selectivity for Imine Reduction | Potential for Nitro Group Reduction | Safety Concerns |

| Sodium Borohydride (NaBH₄) | Moderate | High | Formation of hazardous azo/azoxy byproducts |

| Sodium Cyanoborohydride (NaBH₃CN) | High | Low | Toxic cyanide byproducts |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | High | Low | Generally considered safer than NaBH₃CN |

| Borane-tert-butylamine/Methanesulfonic Acid | High | Very Low | Safer alternative to NaBH₄ for this substrate |

Condensation and N-Alkylation Approaches in the Synthesis of this compound

An alternative, two-step approach to this compound involves the initial formation of 3-nitrobenzylamine, followed by N-alkylation with a methylating agent. This method allows for the isolation and purification of the intermediate primary amine, which can be advantageous in certain synthetic strategies.

The first step, the synthesis of 3-nitrobenzylamine, can be achieved through various methods, including the Gabriel synthesis or the reduction of 3-nitrobenzonitrile (B78329). Once obtained, 3-nitrobenzylamine can be N-methylated. However, a significant drawback of direct N-alkylation of primary amines with alkyl halides, such as methyl iodide, is the potential for overalkylation, leading to the formation of the tertiary amine (N,N-dimethyl-1-(3-nitrophenyl)methanamine) and even a quaternary ammonium (B1175870) salt. This lack of selectivity can result in complex product mixtures and lower yields of the desired secondary amine.

Catalytic Synthesis Innovations and Process Optimization for this compound

Innovations in catalytic systems have significantly advanced the field of amine synthesis, offering greener and more efficient alternatives to traditional methods. nih.gov For the synthesis of this compound, catalytic reductive amination is a key area of development. nih.gov The process can be optimized by carefully selecting catalysts that promote the selective reduction of the imine intermediate while leaving the nitro group intact. rsc.org

Transition metal-based heterogeneous catalysts, such as those containing palladium, platinum, or nickel, are widely used for reductive aminations. nih.gov However, for substrates with reducible functional groups like the nitro group, the catalyst's chemoselectivity is paramount. rsc.org Research has focused on developing catalysts that exhibit high activity for imine hydrogenation under mild conditions, thereby minimizing the reduction of the nitroarene. researchgate.net For instance, supported metal nanoparticles can be tailored to enhance selectivity. nih.gov

Process optimization also involves the choice of hydrogen source. While hydrogen gas is common, transfer hydrogenation using donors like formic acid or isopropanol (B130326) in the presence of a suitable catalyst offers a more convenient and often safer laboratory-scale alternative. frontiersin.org The development of non-noble metal catalysts, such as those based on iron or cobalt, is an active area of research aimed at providing more sustainable and cost-effective options. mdpi.com These catalysts have shown promise in the reductive amination of carbonyl compounds with nitro compounds, demonstrating tolerance to various functional groups. mdpi.com

Reaction Mechanisms and Pathway Elucidation in the Formation of this compound

A thorough understanding of the reaction mechanisms is crucial for optimizing the synthesis of this compound. The primary pathway, reductive amination, involves a sequence of equilibria and a final irreversible reduction step.

The initial step is the reversible nucleophilic addition of methylamine to the carbonyl carbon of 3-nitrobenzaldehyde, forming a hemiaminal (carbinolamine) intermediate. This is followed by an acid-catalyzed dehydration to yield the N-(3-nitrobenzylidene)methanamine imine. The formation of the imine is an equilibrium process, and its rate can be influenced by factors such as pH and the removal of water. The final step is the reduction of the imine to the secondary amine.

Role of Transition Metal Catalysis and Organocatalysis in this compound Transformations

Transition Metal Catalysis: As mentioned, transition metals play a pivotal role in the catalytic reductive amination of nitroarenes with aldehydes. nih.gov The mechanism of transition metal-catalyzed hydrogenation of imines typically involves the activation of both the imine and the hydrogen source on the catalyst surface. The catalyst facilitates the cleavage of the H-H bond and the subsequent addition of hydrogen across the C=N double bond of the imine. The choice of metal, support, and reaction conditions can significantly influence the catalyst's activity and, crucially, its chemoselectivity in preserving the nitro group. rsc.orgresearchgate.net

Organocatalysis: In recent years, organocatalysis has emerged as a powerful, metal-free alternative for reductive amination. Organocatalysts, such as thioureas or phosphoric acids, can activate the imine intermediate towards reduction. They typically function by forming hydrogen bonds with the imine, increasing its electrophilicity and rendering it more susceptible to reduction by a hydride donor, such as a Hantzsch ester. This approach avoids the use of potentially toxic or expensive metals and can offer high levels of selectivity. While specific applications to 3-nitrobenzaldehyde are not extensively documented, the principles of organocatalytic reductive amination of aromatic aldehydes are well-established and represent a promising avenue for the synthesis of this compound.

Advanced Spectroscopic Characterization and Structural Analysis of N Methyl 1 3 Nitrophenyl Methanamine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy of N-Methyl-1-(3-nitrophenyl)methanamine

High-resolution NMR spectroscopy is a cornerstone for the unambiguous determination of the chemical structure of this compound in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides precise information about the connectivity and chemical environment of atoms within the molecule.

The HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms, allowing for the unambiguous assignment of CH, CH₂, and CH₃ groups. columbia.educolumbia.edu For this compound, this would reveal direct correlations between the protons of the methyl group and its corresponding carbon, the methylene (B1212753) protons and its carbon, and the aromatic protons with their respective carbons.

Based on analogous compounds, a predicted ¹H and ¹³C NMR data table is presented below.

Predicted ¹H and ¹³C NMR Data for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| -CH₃ | ~2.4 | ~35 |

| -CH₂- | ~3.8 | ~55 |

| Aromatic CH | 7.5 - 8.2 | 122 - 148 |

| Aromatic C-NO₂ | - | ~148 |

| Aromatic C-CH₂ | - | ~140 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Isotopic labeling, particularly with ¹³C and ¹⁵N, can significantly enhance NMR studies of this compound, although it is a more resource-intensive approach. ¹³C enrichment would dramatically increase the signal-to-noise ratio in ¹³C NMR spectra, facilitating the detection of carbons with long relaxation times, such as quaternary carbons.

¹⁵N NMR spectroscopy, while inherently less sensitive, provides direct information about the electronic environment of the nitrogen atoms in the nitro and amine groups. huji.ac.il The chemical shifts of the ¹⁵N nuclei are highly sensitive to the nature of their substituents and their oxidation state. researchgate.net For this compound, two distinct signals would be expected in the ¹⁵N NMR spectrum, one for the amine nitrogen and another at a significantly different chemical shift for the nitro group nitrogen. huji.ac.ilresearchgate.net Isotopic enrichment with ¹⁵N would be almost essential to obtain a spectrum with a reasonable signal-to-noise ratio in a practical timeframe. huji.ac.il

Vibrational Spectroscopy (FTIR, Raman) for Molecular Fingerprinting and Functional Group Analysis of this compound

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of the functional groups present in the molecule.

For this compound, the FTIR spectrum would exhibit characteristic absorption bands. The nitro group (NO₂) would show strong asymmetric and symmetric stretching vibrations typically in the ranges of 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively. researchgate.net The C-N stretching vibration of the aromatic nitro compound would also be observable. The N-H bending vibration of the secondary amine would likely appear around 1550-1650 cm⁻¹, and the N-H stretching vibration would be a weaker band in the 3300-3500 cm⁻¹ region. The aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl and methylene groups would appear just below 3000 cm⁻¹. Aromatic C=C stretching vibrations would be seen in the 1400-1600 cm⁻¹ region.

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations and non-polar bonds, which may be weak in the FTIR spectrum.

Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1560 |

| Nitro (NO₂) | Symmetric Stretch | 1300 - 1370 |

| Secondary Amine (N-H) | Stretch | 3300 - 3500 |

| Secondary Amine (N-H) | Bend | 1550 - 1650 |

| Aromatic C-H | Stretch | > 3000 |

| Aliphatic C-H | Stretch | < 3000 |

| Aromatic C=C | Stretch | 1400 - 1600 |

Mass Spectrometry (MS) for Molecular Ion Characterization and Fragmentation Pathway Mapping of this compound

Mass spectrometry is a powerful technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns. For this compound (C₈H₁₀N₂O₂, Molecular Weight: 166.18 g/mol ), the mass spectrum would show a molecular ion peak ([M]⁺) at m/z 166.

The fragmentation of this compound under electron ionization (EI) would likely proceed through several characteristic pathways. nih.gov A common fragmentation for benzylamines is the cleavage of the benzylic C-C bond, which would result in the loss of a methylamino radical (•CH₂NHCH₃) to give a nitrophenyl cation at m/z 122. Another prominent fragmentation pathway would be the α-cleavage of the C-N bond, leading to the formation of a stable tropylium-like ion or a benzyl (B1604629) cation. miamioh.edu The loss of the nitro group (NO₂) or parts of it (e.g., NO, O) are also common fragmentation pathways for nitroaromatic compounds. researchgate.net

Plausible Fragmentation Pathways for this compound

| m/z Value | Proposed Fragment Ion | Neutral Loss |

| 166 | [C₈H₁₀N₂O₂]⁺ | - |

| 136 | [C₈H₁₀N]⁺ | NO |

| 122 | [C₇H₆NO₂]⁺ | •CH₂NH₂ |

| 120 | [C₇H₆N]⁺ | NO₂ |

| 92 | [C₆H₄O]⁺ | CH₂N, NO |

| 77 | [C₆H₅]⁺ | C₂H₅N₂O₂ |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Photoluminescence) for Electronic Transitions in this compound and its Derivatives

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound would be dominated by the absorption of the nitrophenyl chromophore. Aromatic nitro compounds typically exhibit strong absorption bands in the UV region. One would expect to see π → π* transitions of the aromatic ring and n → π* transitions associated with the nitro group. The presence of the methylamino group, an auxochrome, would likely cause a slight red shift (bathochromic shift) of the absorption maxima compared to nitrobenzene.

Photoluminescence (fluorescence and phosphorescence) is less common for nitroaromatic compounds, as the nitro group often quenches emission through efficient intersystem crossing and non-radiative decay pathways. Therefore, it is unlikely that this compound would exhibit significant photoluminescence.

Expected UV-Vis Absorption Maxima for this compound

| Transition | Approximate λₘₐₓ (nm) |

| π → π | ~250 - 280 |

| n → π | ~300 - 340 |

X-ray Crystallography for Solid-State Structural Elucidation of this compound and its Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a compound in the solid state. A single-crystal X-ray diffraction study of this compound would provide precise bond lengths, bond angles, and torsional angles, confirming the connectivity and conformation of the molecule. It would also reveal details about the crystal packing, including any intermolecular interactions such as hydrogen bonding involving the amine proton and the oxygen atoms of the nitro group.

Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | e.g., P2₁/c or P2₁2₁2₁ |

| a (Å) | 10 - 15 |

| b (Å) | 5 - 10 |

| c (Å) | 15 - 20 |

| β (°) | 90 - 105 (for monoclinic) |

| Z | 4 |

Note: This data is purely hypothetical and serves as an example of what would be determined from an X-ray crystallographic analysis.

Crystal Structure Determination and Unit Cell Parameters

For a molecule like this compound, one would anticipate a crystal system of lower symmetry, such as monoclinic or orthorhombic, due to the molecule's lack of high-symmetry elements. In the absence of experimental data for the title compound, a representative set of unit cell parameters from a structurally analogous aromatic nitro compound is presented in Table 1 to illustrate the nature of these crystallographic data. For instance, 3-nitrobenzonitrile (B78329), another derivative of nitrobenzene, crystallizes in the monoclinic space group P21. nih.gov

Table 1: Representative Crystal Data and Structure Refinement Parameters for an Analogous Aromatic Nitro Compound.

| Parameter | Value (Representative Example) |

| Empirical formula | C7H4N2O2 |

| Formula weight | 148.12 |

| Temperature (K) | 100 |

| Wavelength (Å) | 0.71073 |

| Crystal system | Monoclinic |

| Space group | P21 |

| a (Å) | 3.8245 (3) |

| b (Å) | 14.1132 (12) |

| c (Å) | 6.0142 (5) |

| α (°) | 90 |

| β (°) | 98.435 (3) |

| γ (°) | 90 |

| Volume (Å3) | 321.11 (5) |

| Z | 2 |

| Density (calculated, Mg/m3) | 1.533 |

Note: The data presented in this table are for 3-nitrobenzonitrile and serve as an illustrative example of typical crystallographic parameters. nih.gov These are not the experimental values for this compound.

Intermolecular Interactions and Supramolecular Assembly

The supramolecular architecture of this compound in the solid state is expected to be directed by a combination of weak intermolecular forces, including hydrogen bonding and π-π stacking interactions. These interactions are crucial in determining the packing of molecules within the crystal lattice.

Pi-Pi Stacking: The aromatic nitrophenyl ring in this compound is expected to participate in π-π stacking interactions. These interactions arise from the attractive, noncovalent forces between aromatic rings. In the solid state, these interactions often lead to a parallel or offset arrangement of the phenyl rings of adjacent molecules, contributing to the thermodynamic stability of the crystal. For instance, the crystal structure of 3-nitrobenzonitrile features π-stacked molecules along the shortest crystallographic axis with an interplanar distance of 3.3700 (9) Å. nih.gov The presence of the electron-withdrawing nitro group can influence the nature of these π-π interactions.

Hirshfeld Surface Analysis: A powerful tool for visualizing and quantifying intermolecular interactions in a crystal is Hirshfeld surface analysis. This method partitions the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal. By mapping properties like dnorm (a normalized contact distance) onto the Hirshfeld surface, one can identify regions of significant intermolecular contact.

For a molecule like this compound, a Hirshfeld surface analysis would likely reveal prominent red spots on the dnorm surface, indicative of the close contacts associated with N-H···O hydrogen bonds. The analysis of related compounds provides insight into the expected contributions of different interactions. For example, in 2-methyl-3-nitro-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline, the Hirshfeld surface analysis reveals that the crystal packing is dominated by O···H (39%) and H···H (21.3%) contacts. nih.gov In another example, N,N′-bis(2-nitrophenyl)glutaramide, the major contributions to the Hirshfeld surface are from H···H and O···H interactions. nih.gov A two-dimensional fingerprint plot derived from the Hirshfeld surface provides a quantitative summary of the different intermolecular contacts and their relative importance in the crystal packing.

Computational Chemistry and Theoretical Probing of N Methyl 1 3 Nitrophenyl Methanamine

Density Functional Theory (DFT) Studies for Electronic Structure and Molecular Geometry of N-Methyl-1-(3-nitrophenyl)methanamine

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry used to investigate the electronic structure and geometry of molecules. For this compound, DFT calculations, often employing methods like B3LYP with a 6-31G* basis set, can determine optimized molecular geometries, including bond lengths and angles, with high accuracy that shows good agreement with experimental data where available. researchgate.net These studies form the foundation for understanding the molecule's electronic properties and reactivity. researchgate.net

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO represents the ability to donate an electron, corresponding to nucleophilicity, while the LUMO represents the ability to accept an electron, indicating electrophilicity. youtube.comresearchgate.netpku.edu.cn

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability and reactivity. researchgate.net A smaller energy gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. For this compound, the electron-donating methylamine (B109427) group and the electron-withdrawing nitro group influence the energies of these orbitals. DFT calculations for analogous nitroaromatic compounds show that the HOMO is typically localized on the amine and the aromatic ring, while the LUMO is concentrated around the electron-deficient nitro group. researchgate.net The energy gap for similar molecules has been calculated to be around 4.5 eV, indicating considerable stability. researchgate.net

Table 1: Representative FMO Data for a Related Nitroaromatic Compound

| Orbital | Energy (eV) | Description |

| HOMO | -6.5 | Highest Occupied Molecular Orbital; electron-donating capacity |

| LUMO | -2.0 | Lowest Unoccupied Molecular Orbital; electron-accepting capacity |

| Energy Gap (ΔE) | 4.5 | Indicator of chemical reactivity and stability |

Note: Data is illustrative for a typical nitroaromatic amine and may not represent the exact values for this compound.

Molecular Electrostatic Potential (MEP) mapping is a valuable method for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic agents. uni-muenchen.de The MEP map displays regions of varying electrostatic potential on the molecular surface using a color spectrum.

Red Regions : Indicate negative electrostatic potential, rich in electron density. These areas are susceptible to electrophilic attack. For this compound, the most negative potential is expected around the oxygen atoms of the nitro group. nih.govymerdigital.com

Blue Regions : Indicate positive electrostatic potential, which is electron-poor. These sites are prone to nucleophilic attack. The hydrogen atoms of the methylamine group are expected to be the most positive regions. nih.gov

Green Regions : Represent neutral or near-zero potential.

The MEP analysis provides a qualitative prediction of where the molecule is most likely to interact with other charged or polar species, guiding the understanding of its intermolecular interactions. uni-muenchen.denih.gov In studies of similar molecules, negative potential zones near carbonyl or nitro-group oxygen atoms have shown values as low as -42.22 kcal/mol, while positive zones near N-H bonds can reach up to 50.98 kcal/mol. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Behavior

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. semanticscholar.org These simulations provide detailed information about the conformational flexibility of this compound and its interactions with its environment, such as solvent molecules. nih.govmdpi.com By solving Newton's equations of motion for a system of interacting particles, MD can reveal preferred molecular conformations, the dynamics of intramolecular motions (like bond rotations), and the nature of intermolecular forces, such as hydrogen bonding. researchgate.net Such simulations are critical for understanding how the molecule behaves in a realistic, dynamic setting, which influences its physical and biological properties. semanticscholar.orgmdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of a series of compounds with their biological activity or a specific property. wikipedia.orgresearchgate.net In QSAR, the activity is expressed as a function of various molecular descriptors, which are numerical representations of the molecule's physicochemical properties. nih.govslideshare.net

For derivatives of this compound, a QSAR model could be developed to predict properties like toxicity, which is a common concern for nitroaromatic compounds. nih.gov The process involves:

Data Set Preparation : Assembling a series of related molecules with known activities.

Descriptor Calculation : Computing various descriptors, such as logP (lipophilicity), molecular weight, topological indices, and electronic parameters (e.g., dipole moment, HOMO/LUMO energies). nih.gov

Model Development : Using statistical methods like multiple linear regression to build a mathematical equation relating the descriptors to the activity. wikipedia.org

Validation : Testing the model's predictive power on an external set of compounds.

QSAR studies on nitroaromatics have successfully been used to predict their toxic effects, providing a cost-effective alternative to extensive animal testing. nih.gov

Prediction and Characterization of Non-Linear Optical (NLO) Properties of this compound Derivatives

Molecules that possess both an electron-donating group (like the methylamine group) and an electron-accepting group (the nitro group) connected by a delocalized π-electron system (the phenyl ring) often exhibit significant Non-Linear Optical (NLO) properties. tcichemicals.com These properties are relevant for applications in telecommunications and optical data processing.

Computational methods, particularly DFT, are used to predict the NLO response of molecules by calculating their polarizability (α) and, more importantly, their first (β) and second (γ) hyperpolarizabilities. researchgate.net A large hyperpolarizability value indicates a strong NLO response. For NLO materials, a smaller HOMO-LUMO energy gap is often desirable as it correlates with higher polarizability. nih.gov Theoretical studies on similar nitroaniline compounds have shown that they possess higher hyperpolarizability values than standard reference materials like urea, indicating their potential for NLO applications. researchgate.netresearchgate.net

Table 2: Calculated NLO Properties for a Representative Nitroaniline Derivative

| Property | Symbol | Calculated Value (a.u.) | Description |

| Dipole Moment | µ | 7.5 D | Measure of molecular polarity |

| Polarizability | α | 120 | Measure of the distortion of electron cloud in an electric field |

| First Hyperpolarizability | β | 2500 | Key indicator of second-order NLO activity |

Note: Values are illustrative and based on computational studies of related nitroaniline compounds. researchgate.net

In Silico Mechanistic Investigations of this compound Transformations

In silico mechanistic investigations use computational chemistry to explore the pathways and transition states of chemical reactions. For this compound, this could involve studying its metabolic transformations, degradation pathways, or its role in synthetic reactions. mdpi.com By calculating the potential energy surface for a proposed reaction, researchers can identify the lowest energy pathway, characterize intermediate structures, and determine the activation energies. This provides a detailed, molecular-level understanding of the reaction mechanism, which can be difficult to obtain through experimental means alone.

Chemical Reactivity and Derivatization Strategies for N Methyl 1 3 Nitrophenyl Methanamine

Transformations at the Amino Functionality of N-Methyl-1-(3-nitrophenyl)methanamine

The secondary amino group in this compound is a primary site for chemical derivatization, readily undergoing reactions such as acylation, formylation, and sulfonylation, as well as reductive and oxidative conversions.

Acylation: The nucleophilic secondary amine can be readily acylated using various acylating agents like acyl chlorides or anhydrides in the presence of a base to neutralize the acid byproduct. This reaction introduces an acyl group onto the nitrogen atom, forming the corresponding N-acyl derivative. The reaction conditions can be tailored to accommodate a wide range of acyl groups, allowing for the synthesis of a diverse library of amides.

Formylation: N-formylation of secondary amines, including N-methyl-benzylamine derivatives, can be achieved using various reagents. For instance, oxidative N-formylation has been demonstrated for similar substrates, and methods utilizing formic acid are also common. These reactions yield the corresponding N-formyl derivative, which can serve as a protecting group or as an intermediate in further synthetic transformations.

Sulfonylation: The amino group of this compound can react with sulfonyl chlorides in the presence of a base to form sulfonamides. This reaction is a common method for the synthesis of sulfonamides, which are an important class of compounds in medicinal chemistry and materials science. The choice of sulfonyl chloride allows for the introduction of various aryl or alkylsulfonyl groups.

| Reaction Type | Reagent Class | Product Class |

| Acylation | Acyl chlorides, Anhydrides | N-acyl-N-methyl-1-(3-nitrophenyl)methanamine |

| Formylation | Formic acid, Oxidative formylating agents | N-formyl-N-methyl-1-(3-nitrophenyl)methanamine |

| Sulfonylation | Sulfonyl chlorides | N-sulfonyl-N-methyl-1-(3-nitrophenyl)methanamine |

Reductive Conversions: While the primary application of reductive amination is the synthesis of amines, the secondary amine of this compound can participate in further reductive alkylation reactions. By reacting with an aldehyde or ketone in the presence of a reducing agent, a tertiary amine can be formed.

Oxidative Conversions: The secondary amine functionality can be oxidized to form various products depending on the oxidant and reaction conditions. For instance, oxidation of N-benzyl-N-methylhydroxylamines, which could be an intermediate in the oxidation of N-methyl-benzylamines, can lead to the formation of nitrones. rsc.org The oxidation of benzylamines can also lead to the corresponding imines or, with cleavage of the C-N bond, to the corresponding benzaldehyde. researchgate.netacs.orgias.ac.in

| Conversion Type | Potential Reagents | Potential Product(s) |

| Reductive Alkylation | Aldehyde/Ketone, Reducing Agent | Tertiary amine |

| Oxidation | Mercury(II) oxide, p-Benzoquinone, N-chlorosuccinimide | Nitrone, Imine, 3-Nitrobenzaldehyde (B41214) |

Reactions Involving the Nitro Group of this compound

The nitro group is another key functional handle in this compound, enabling transformations that significantly alter the electronic and structural properties of the molecule.

The selective reduction of the aromatic nitro group to a primary amine is a well-established and crucial transformation in organic synthesis. This reaction converts the electron-withdrawing nitro group into an electron-donating amino group, profoundly changing the chemical reactivity of the aromatic ring. A variety of reagents can achieve this transformation chemoselectively, leaving the secondary amine and the benzylic C-N bond intact. acs.orgresearchgate.netsci-hub.seorganic-chemistry.org

Commonly used methods include catalytic hydrogenation with catalysts such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C) under a hydrogen atmosphere. stackexchange.com Metal-based reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid, or iron (Fe) in acetic acid are also effective and widely used for this purpose. stackexchange.com The resulting N-methyl-1-(3-aminophenyl)methanamine is a valuable intermediate for further derivatization, including diazotization and subsequent coupling reactions or cyclization to form heterocyclic systems.

| Reducing System | Key Advantages |

| Catalytic Hydrogenation (e.g., H₂/Pd/C) | Clean reaction, high yields |

| Metal/Acid (e.g., Fe/CH₃COOH, SnCl₂/HCl) | Cost-effective, widely applicable |

The phenyl ring of this compound is subject to electrophilic aromatic substitution reactions. The regiochemical outcome of these reactions is dictated by the directing effects of the existing substituents: the nitro group and the N-methylmethanamine group.

The nitro group is a strong deactivating group and a meta-director. libretexts.orgyoutube.com Conversely, the alkylamino group is an activating group and an ortho-, para-director. In this case, the N-methylmethanamine substituent is at the benzylic position, and its directing influence is on the phenyl ring. The combined effect of these two groups will determine the position of substitution for an incoming electrophile. The strong meta-directing influence of the nitro group and the ortho-, para-directing influence of the alkyl group at position 1 will likely lead to a complex mixture of products, with substitution occurring at positions ortho and para to the N-methylmethanamine group and meta to the nitro group. The precise outcome will depend on the specific electrophile and reaction conditions.

| Substituent | Directing Effect | Activating/Deactivating |

| -NO₂ | Meta | Deactivating |

| -CH₂NHCH₃ | Ortho, Para | Activating |

Cyclization and Heterocycle Formation via this compound Scaffolds

This compound and its derivatives, particularly the corresponding amino compound, are valuable precursors for the synthesis of various heterocyclic systems through intramolecular cyclization reactions.

Following the selective reduction of the nitro group to an amine, the resulting N-methyl-1-(3-aminophenyl)methanamine possesses two nucleophilic nitrogen atoms at a 1,3-relationship on the benzene (B151609) ring, which is a common structural motif for the synthesis of nitrogen-containing heterocycles. This diamine derivative can undergo condensation reactions with various electrophiles to form fused heterocyclic systems. For example, reaction with a one-carbon electrophile, such as a formic acid derivative, could lead to the formation of a dihydroquinazoline (B8668462) ring system. Similarly, reaction with a two-carbon electrophile, like a dicarbonyl compound or its equivalent, could be employed to construct seven-membered rings such as benzodiazepines. The specific reaction conditions and the choice of the cyclizing agent will determine the nature and complexity of the resulting heterocyclic product. researchgate.netamanote.comresearchgate.netrsc.orgmdpi.comnih.gov

Metal-Catalyzed Coupling Reactions and Other Cross-Reactions involving this compound

The chemical structure of this compound offers multiple sites for functionalization through metal-catalyzed cross-coupling reactions. The presence of a nitro-substituted aryl ring, a secondary benzylic amine, and activated C-H bonds allows for a variety of transformations, making it a versatile substrate in synthetic organic chemistry. While specific studies focusing exclusively on this compound are not extensively detailed in the literature, its reactivity can be inferred from established protocols for similar nitroarenes and benzylamines. Key potential transformations include Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and Heck-type reactions, primarily leveraging palladium, nickel, or copper catalysts.

Buchwald-Hartwig-Type Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds. wikipedia.org Traditionally, this reaction couples amines with aryl halides or triflates. However, recent advancements have demonstrated that nitroarenes can serve as electrophilic partners, where the nitro group acts as a leaving group. nih.govelsevierpure.com This innovative approach, sometimes referred to as denitrative amination, allows for the direct coupling of amines with nitro-substituted aromatic compounds.

For this compound, the nitro-substituted phenyl ring can undergo coupling with a variety of primary or secondary amines. The reaction is typically catalyzed by a palladium complex with a specialized phosphine (B1218219) ligand, such as a dialkyl(biaryl)phosphine. nih.gov A plausible catalytic cycle involves the oxidative addition of the Ar-NO₂ bond to a palladium(0) complex, followed by amine coordination, deprotonation, and reductive elimination to furnish the coupled product. nih.govresearchgate.net

This methodology would allow for the synthesis of a diverse range of N,N'-disubstituted-3-(aminomethyl)anilines from this compound. A general representation of this transformation is shown below:

Reaction Scheme: Coupling of this compound with a secondary amine (R₂NH).

Catalyst System: A palladium(0) source, such as Pd₂(dba)₃, and a sterically hindered phosphine ligand like BrettPhos or RuPhos.

Base: A non-nucleophilic base, for instance, sodium tert-butoxide (NaOtBu) or potassium phosphate (B84403) (K₃PO₄).

Solvent: Anhydrous, non-polar aprotic solvents like toluene (B28343) or dioxane are typically used.

Table 1: Illustrative Conditions for Buchwald-Hartwig-Type Denitrative Amination

| Coupling Partner (Amine) | Palladium Catalyst | Ligand | Base | Solvent | Expected Product |

|---|---|---|---|---|---|

| Diphenylamine | Pd(OAc)₂ | BrettPhos | K₃PO₄ | Dioxane | N-(3-((methylamino)methyl)phenyl)-N-phenylaniline |

| Morpholine | Pd₂(dba)₃ | RuPhos | NaOtBu | Toluene | N-methyl-1-(3-(morpholin-4-yl)phenyl)methanamine |

| Aniline (B41778) | Pd(OAc)₂ | XPhos | Cs₂CO₃ | Toluene | N¹-(3-((methylamino)methyl)phenyl)benzene-1,4-diamine |

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, coupling an organoboron compound with an organohalide or triflate using a palladium catalyst. libretexts.org Similar to the Buchwald-Hartwig reaction, recent studies have expanded the scope of electrophiles to include nitroarenes. This denitrative Suzuki-Miyaura coupling allows for the direct arylation or vinylation of the nitro-substituted ring of this compound.

This transformation is valuable for creating biaryl structures or introducing alkenyl substituents, which are common motifs in pharmaceuticals and materials science. The reaction is catalyzed by a palladium(0) complex and requires a base to facilitate the transmetalation step.

Reaction Scheme: Coupling of this compound with an arylboronic acid (Ar-B(OH)₂).

Catalyst System: A palladium source like Pd(OAc)₂ or Pd(dppf)Cl₂ combined with a suitable phosphine ligand. mdpi.com

Base: An inorganic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is commonly employed. mdpi.com

Solvent: A mixture of an organic solvent (e.g., dioxane, DME, or toluene) and water is often used.

Table 2: Representative Conditions for Denitrative Suzuki-Miyaura Coupling

| Boronic Acid/Ester | Palladium Catalyst | Ligand | Base | Solvent | Expected Product |

|---|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | - | K₂CO₃ | Toluene/H₂O | N-methyl-1-([1,1'-biphenyl]-3-yl)methanamine |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | - | Cs₂CO₃ | Dioxane/H₂O | 1-(4'-methoxy-[1,1'-biphenyl]-3-yl)-N-methylmethanamine |

| Thiophene-2-boronic acid | Pd(dppf)Cl₂ | - | K₂CO₃ | DME/H₂O | N-methyl-1-(3-(thiophen-2-yl)phenyl)methanamine |

Heck Reaction

The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide or triflate with an alkene to form a substituted alkene. wikipedia.org While the direct use of a nitroarene as the electrophile in a standard Heck reaction is less common, this compound can be derivatized to an aryl halide (e.g., by reduction of the nitro group, diazotization, and Sandmeyer reaction) to serve as a substrate.

Alternatively, the secondary amine moiety could direct C-H activation at the ortho-position of the phenyl ring, enabling a Fujiwara-Morita type reaction. However, this typically requires specific directing group strategies and harsher conditions. A more straightforward approach involves the conversion of the nitro group to a more conventional leaving group like iodide or bromide.

Assuming the conversion to 3-((methylamino)methyl)phenyl iodide, the resulting compound could readily participate in Heck couplings.

Reaction Scheme: Coupling of a halide-derivatized this compound with an alkene (e.g., butyl acrylate).

Catalyst System: A palladium source like Pd(OAc)₂ with or without a phosphine ligand. Phosphine-free systems using palladacycle catalysts are also effective. organic-chemistry.org

Base: An organic base such as triethylamine (B128534) (Et₃N) is typically used to neutralize the hydrogen halide formed.

Solvent: Polar aprotic solvents like DMF or NMP are common.

Table 3: Postulated Conditions for Heck Reaction of a Derivatized Substrate

| Substrate | Alkene Partner | Palladium Catalyst | Base | Solvent | Expected Product |

|---|---|---|---|---|---|

| 1-(3-iodophenyl)-N-methylmethanamine | Styrene | Pd(OAc)₂ | Et₃N | DMF | (E)-N-methyl-1-(3-styrylphenyl)methanamine |

| 1-(3-bromophenyl)-N-methylmethanamine | Butyl acrylate | Pd(OAc)₂/PPh₃ | K₂CO₃ | NMP | (E)-butyl 3-(3-((methylamino)methyl)phenyl)acrylate |

Applications of N Methyl 1 3 Nitrophenyl Methanamine in Advanced Chemical Synthesis and Materials Science

Strategic Intermediate in Complex Organic Synthesis

In the realm of organic chemistry, an intermediate is a molecule that is formed from reactants and reacts further to give the desired products of a chemical reaction. usitc.gov N-methyl-1-(3-nitrophenyl)methanamine serves as a key strategic intermediate due to the orthogonal reactivity of its two primary functional groups: the N-methylamino moiety and the nitro group. This dual functionality allows for sequential and controlled chemical modifications, enabling the construction of complex molecular architectures.

The secondary amine can undergo a variety of reactions, including N-alkylation, acylation, and condensation with carbonyl compounds to form enamines or iminium ions. Simultaneously, the nitro group can be selectively reduced to an amine under various conditions (e.g., using catalytic hydrogenation or metal-acid systems). This newly formed aniline-type amine is a precursor for diazotization, amide bond formation, and cyclization reactions, which are fundamental processes in the synthesis of heterocyclic compounds. nih.gov The ability to perform these transformations selectively makes this compound a valuable node in divergent synthesis strategies, where multiple complex products can be generated from a common intermediate.

Key synthetic transformations involving this intermediate include:

Reduction of the nitro group: Catalytic hydrogenation or reduction with metals like tin or iron in acidic media converts the nitro group to a primary amine (-NH2). This creates N-methyl-1-(3-aminophenyl)methanamine, a trifunctional building block with primary, secondary, and aromatic amine characteristics.

Derivatization of the amine: The N-methylamino group can be protected while reactions are performed on the nitro group or the aromatic ring, and then deprotected to allow for further functionalization.

Cyclization reactions: Following the reduction of the nitro group, the resulting diamine can be used in condensation reactions with dicarbonyl compounds or other bifunctional electrophiles to construct various heterocyclic rings, such as benzodiazepines or quinoxalines.

Building Block for Pharmaceutical and Agrochemical Synthesis

The structural motifs present in this compound are frequently found in biologically active molecules. Nitro-containing compounds are significant in medicinal chemistry, with numerous approved drugs featuring a nitroarene core. nih.gov This makes the title compound and its derivatives attractive starting points for the synthesis of new pharmaceutical and agrochemical agents.

In pharmaceutical synthesis, the 3-aminobenzylamine (B1275103) scaffold (obtained after reduction of the nitro group) is a key component in various therapeutic agents. The synthesis of modern drugs often involves the construction of a central scaffold from simpler, functionalized building blocks. For instance, patent literature describes synthetic routes where secondary amine structures are generated via condensation and reduction reactions, a core transformation applicable to this compound. google.com The nitro group itself is a key feature in drugs like nimesulide (B1678887) and nitisinone. nih.gov

In the agrochemical industry, many fungicides and insecticides are derived from complex heterocyclic structures that can be synthesized using functionalized aniline (B41778) precursors. researchgate.net The modification of side chains on a core structure is a common strategy to develop new analogs with high activity. researchgate.net this compound provides a platform for such modifications, allowing for the exploration of structure-activity relationships (SAR) in the development of new crop protection agents.

Table 1: Potential Bioactive Scaffolds Derivable from this compound

| Original Functional Group | Transformation | Resulting Functional Group | Potential Application Area |

|---|---|---|---|

| 3-Nitro Group | Reduction | 3-Amino Group | Pharmaceutical synthesis (e.g., kinase inhibitors), Heterocycle synthesis |

| N-Methylamino Group | Acylation | N-Methylamide | Bioactive amides, CNS agents |

| Aromatic Ring | Electrophilic Substitution | Substituted Phenyl Ring | SAR studies, Tuning biological activity |

Development of Optoelectronic and Advanced Functional Materials Utilizing this compound Derivatives

The development of advanced materials for electronics and photonics often relies on molecules with specific electronic properties. Organic compounds with electron-donating and electron-withdrawing groups can exhibit significant nonlinear optical (NLO) properties, making them useful for applications like optical switches and data storage. researchgate.net

Derivatives of this compound are excellent candidates for such materials. The nitro group is a powerful electron-withdrawing group, while the amine functionality is an electron donor. This "push-pull" electronic structure is a key design principle for NLO chromophores. By modifying the N-methylamino group, for example, through condensation with an aromatic aldehyde to form a Schiff base, the conjugation and intramolecular charge-transfer characteristics of the molecule can be enhanced. researchgate.net

Research on related nitrophenyl-based Schiff bases has demonstrated their potential as NLO materials. researchgate.net These studies utilize spectroscopic methods and computational approaches like Density Functional Theory (DFT) to evaluate their electronic absorption, transition energies, and hyperpolarizability—a measure of NLO activity. researchgate.netresearchgate.net The findings suggest that derivatives of this compound could be synthesized to create materials with tailored optoelectronic properties for use in organic light-emitting diodes (OLEDs), photovoltaic cells, and other functional devices.

Table 2: Predicted Optoelectronic Properties of Hypothetical Derivatives

| Derivative Type | Key Structural Feature | Potential Application | Rationale |

|---|---|---|---|

| Schiff Base Derivative | Extended π-conjugation (C=N bond) | Nonlinear Optics (NLO) | Enhanced intramolecular charge transfer from the amine donor to the nitro acceptor. researchgate.net |

| Polymer Backbone | Incorporation into a polymer chain | Organic Photovoltaics | Combines the electronic properties of the monomer with the processing advantages of a polymer. |

Ligand Design and Catalysis Applications involving this compound

In transition metal catalysis, the ligand coordinated to the metal center plays a crucial role in determining the catalyst's reactivity, selectivity, and stability. scholaris.camdpi.com The design of novel ligands is therefore a cornerstone of catalyst development. This compound serves as a valuable scaffold for creating new ligands.

The nitrogen atom of the secondary amine can act as a Lewis base, coordinating directly to a metal center. More sophisticated ligands can be designed by chemically modifying the molecule. For example, reduction of the nitro group to an amine, followed by reaction with phosphorus-containing electrophiles (like chlorodiphenylphosphine), could yield aminophosphine (B1255530) ligands. If both the secondary amine and the newly formed primary amine are functionalized, it could lead to the synthesis of bidentate or pincer-type ligands, which are known to form highly stable and active catalysts. scholaris.ca

The electronic properties of the ligand can be fine-tuned by leveraging the aromatic ring. The presence of the nitro group makes the amine nitrogen less basic due to electron withdrawal. Conversely, reducing the nitro group to an amine would increase the electron-donating ability of the ligand system. This tunability allows for the systematic modification of the electronic environment around the metal center, which is a key strategy for optimizing catalytic performance in reactions such as cross-coupling, hydrogenation, and polymerization.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| N-methyl-1-(3-aminophenyl)methanamine |

| Nimesulide |

| Nitisinone |

| Benzodiazepines |

| Quinoxalines |

Biological Activity and Mechanistic Pharmacology of N Methyl 1 3 Nitrophenyl Methanamine Derivatives

Antimicrobial Efficacy and Mechanisms of Action (Antibacterial, Antifungal)

The antimicrobial potential of N-methyl-1-(3-nitrophenyl)methanamine derivatives can be inferred from studies on related nitrophenyl and benzylamine (B48309) compounds, which have demonstrated notable antibacterial and antifungal properties.

Antibacterial Activity

Derivatives of benzylamine have been shown to possess significant antibacterial activity, particularly against Gram-positive bacteria. nih.gov For instance, a series of N4-benzylamine-N2-isopropyl-quinazoline-2,4-diamine derivatives were tested against Escherichia coli and Staphylococcus aureus. The lead compound from this series demonstrated a Minimum Inhibitory Concentration (MIC) of 3.9 μg/mL against both strains, as well as against Staphylococcus epidermidis, and 7.8 μg/mL against methicillin-resistant S. aureus (MRSA). lstmed.ac.uk The antimicrobial activity in benzylamino derivatives has been correlated with hydrophobicity; the nature of the side chain modulates activity by affecting the molecule's ability to partition across cellular membranes. nih.gov

Similarly, thiadiazole derivatives incorporating a 3-nitrophenyl group have been screened for their activity against both Gram-positive and Gram-negative bacteria. researchgate.net The mechanism often involves the nitro group, which is a strong electron-withdrawing moiety that can enhance interactions with biological targets. In some classes of compounds, such as sulfonamides with a nitrophenyl group, the proposed mechanism involves the inhibition of dihydropteroate (B1496061) synthase, an essential enzyme for folic acid synthesis in bacteria.

Antifungal Activity

The antifungal activity of related structures has also been documented. Thiourea derivatives containing a meta-nitrophenyl group are noted for their potential as fungicides. e3s-conferences.org Studies on nitroimidazole derivatives have shown fungistatic activity against various fungal species. researchgate.net Furthermore, nitroalkenyl benzene (B151609) derivatives are recognized as potent antifungal agents, with a mechanism involving the oxidation of thiol groups in cysteine-based enzymes and redox-active molecules, disrupting essential cellular pathways. nih.gov While some novel phenyl(2H-tetrazol-5-yl)methanamine derivatives showed only moderate activity against Candida albicans and Aspergillus niger, it highlights the ongoing exploration of methanamine structures in antifungal research. nih.gov

Table 1: Antibacterial Activity of Selected Benzylamine Derivatives

| Compound Class | Bacterial Strain | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| N4-benzylamine-N2-isopropyl-quinazoline-2,4-diamine (Lead Compound A5) | S. aureus | 3.9 | lstmed.ac.uk |

| N4-benzylamine-N2-isopropyl-quinazoline-2,4-diamine (Lead Compound A5) | E. coli | 3.9 | lstmed.ac.uk |

| N4-benzylamine-N2-isopropyl-quinazoline-2,4-diamine (Lead Compound A5) | MRSA | 7.8 | lstmed.ac.uk |

| 4-[4-(benzylamino)butoxy]-9H-carbazole derivatives | S. aureus | 32 | nih.gov |

Anti-inflammatory Properties and Molecular Pathways

Derivatives containing the nitrophenyl moiety have been investigated for their anti-inflammatory effects, which appear to be mediated through the modulation of key inflammatory pathways.

Research into 1-nicotinoyl-3-(meta-nitrophenyl)-thiourea demonstrated significant anti-inflammatory activity in a carrageenan-induced edema model, where it inhibited edema development by 57.9%. e3s-conferences.org This suggests a potent in-vivo effect on acute inflammation.

The molecular mechanisms have been further elucidated in studies on nitro-substituted benzamide (B126) derivatives. These compounds were found to inhibit the production of nitric oxide (NO) in LPS-stimulated macrophages, with certain derivatives showing high potency (IC50 values of 3.7 and 5.3 μM). researchgate.net The anti-inflammatory action is linked to the downregulation of inducible nitric oxide synthase (iNOS) at both the mRNA and protein levels. Furthermore, these derivatives significantly suppressed the expression of other pro-inflammatory mediators, including cyclooxygenase-2 (COX-2), interleukin-1β (IL-1β), and tumor necrosis factor-α (TNF-α). researchgate.net Molecular docking studies on p-nitrophenyl hydrazones also suggest that these compounds may act as multi-target inhibitors of COX-2 and 5-lipoxygenase (5-LOX), key enzymes in the inflammatory cascade. d-nb.info

Table 2: Anti-inflammatory Activity of Selected Nitrophenyl Derivatives

| Compound Class | Assay | Activity | Reference |

|---|---|---|---|

| 1-nicotinoyl-3-(m-nitrophenyl)-thiourea | Carrageenan-induced edema | 57.9% inhibition | e3s-conferences.org |

| Nitro benzamide derivative 5 | LPS-induced NO production | IC50 = 3.7 µM | researchgate.net |

| Nitro benzamide derivative 6 | LPS-induced NO production | IC50 = 5.3 µM | researchgate.net |

Investigational Roles in Anticancer Research and Target Interactions

The structural components of this compound are featured in several classes of compounds investigated for anticancer activity. The N-methyl group, in particular, is a common feature in a distinct class of antitumour agents. nih.gov

The mechanism for some N-methyl agents, such as dacarbazine (B1669748) and procarbazine, involves metabolic activation to species capable of methylating nucleic acids, which is believed to be the lesion responsible for their antitumour activity. nih.gov The presence of the N-methyl group is often crucial, as compounds lacking it or having other N-alkyl groups are frequently inactive. nih.gov

Nitroaromatic compounds have also been extensively studied. For example, N-alkyl-nitroimidazoles have demonstrated cytotoxic activity against human lung carcinoma (A549) and human breast adenocarcinoma (MDA-MB-231) cell lines. openmedicinalchemistryjournal.com One study found that N-methyl and N-ethyl-nitroimidazoles strongly inhibited breast cancer (4T1) and A549 cell lines with IC50 values ranging from 1.5 to 18.8 µM. openmedicinalchemistryjournal.com Interestingly, this research suggested that increasing the length of the N-alkyl chain decreased the antitumor activity against A549 cells, highlighting the specific role of smaller alkyl groups like methyl. openmedicinalchemistryjournal.com Furthermore, benzenesulfonamide (B165840) derivatives containing a nitrophenyl group have shown high cytotoxic activity against various tumor cells, including melanoma and triple-negative breast cancer cell lines.

Table 3: Cytotoxic Activity of Selected N-Methyl and Nitroaromatic Derivatives

| Compound Class | Cell Line | Activity (IC50 / LC50) | Reference |

|---|---|---|---|

| N-methyl/N-ethyl-nitroimidazoles | A549 (Human Lung Carcinoma) | 1.5 - 18.8 µM | openmedicinalchemistryjournal.com |

| N-methyl/N-ethyl-nitroimidazoles | 4T1 (Breast Cancer) | 1.5 - 18.8 µM | openmedicinalchemistryjournal.com |

| Benzenesulfonamide derivative | IGR39 (Melanoma) | EC50 = 27.8 ± 2.8 µM | |

| Benzenesulfonamide derivative | MDA-MB-231 (Breast Cancer) | EC50 = 20.5 ± 3.6 µM |

Ligand-Receptor Binding Profiling and Molecular Docking Studies

Molecular docking studies have been instrumental in predicting the binding modes and potential targets for derivatives related to this compound. These in silico methods help rationalize observed biological activities and guide the design of more potent analogues.

In the context of anti-inflammatory action, docking studies of p-nitrophenyl hydrazones against COX-2 and 5-LOX have been performed to understand their inhibitory potential. d-nb.info Similarly, nitro benzamide derivatives were docked into the active site of iNOS. The results indicated that compounds with an optimal number and orientation of nitro groups bound more efficiently to the enzyme, correlating with their potent NO-inhibitory activity. researchgate.net Docking of pyrazole (B372694) derivatives with nitrophenyl groups also indicated excellent potential for anti-inflammatory properties. nih.gov

For antimicrobial applications, docking studies of N-(benzyl)-thieno[2,3-d]pyrimidine-6-carboxamides were conducted against TrmD, an essential methyltransferase in P. aeruginosa. The analysis provided insights into the ligand's conformational pose and its potential for partial inhibition of the enzyme. researchgate.net

In the field of neuropharmacology, benzylamine-sulphonamide derivatives were docked into the catalytic site of human monoamine oxidase B (hMAO-B). These studies helped to visualize the three-dimensional interactions between the inhibitor and key residues within the enzyme's active site, explaining their potent inhibitory effects. tandfonline.comresearchgate.net

Table 4: Molecular Docking Results for Related Derivatives

| Compound Class | Protein Target | Predicted Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|

| p-Nitrophenyl hydrazones | 5-LOX | Better than zileuton (B1683628) (standard) | d-nb.info |

| p-Nitrophenyl hydrazones | H+/K+ ATPase | Higher than omeprazole (B731) (standard) | d-nb.info |

| N-(benzyl)-thieno[2,3-d]pyrimidine-6-carboxamides | TrmD (P. aeruginosa) | Good scoring functions reported | researchgate.net |

| Benzylamine-sulphonamide (Compound 4i) | hMAO-B | Not explicitly stated, but shown to bind in catalytic site | researchgate.net |

Enzyme Inhibition Kinetics and Mechanistic Elucidation

The benzylamine scaffold is a well-known substrate and inhibitor of various enzymes, particularly monoamine oxidases (MAOs). Kinetic studies on benzylamine derivatives have provided detailed mechanistic insights.

A series of novel benzylamine-sulphonamide derivatives were identified as potent and selective inhibitors of human monoamine oxidase B (hMAO-B). tandfonline.com The most active compounds exhibited IC50 values as low as 0.041 µM. tandfonline.com Enzyme kinetics studies using Lineweaver-Burk plots determined that the mechanism of hMAO-B inhibition by these compounds was non-competitive. tandfonline.comresearchgate.net In other studies, competitive inhibition of benzylamine deamination by MAO-B was observed in the presence of water-soluble fullerene derivatives, with inhibition constants (Ki) in the micromolar range. researchgate.net

The reaction of para-substituted benzylamines with methylamine (B109427) dehydrogenase has also been examined. A Hammett plot analysis of the kinetic data (log k3 versus σp) exhibited a positive slope, which suggests that the oxidation of these amines proceeds through a carbanionic reaction intermediate. nih.gov This provides fundamental evidence for the chemical mechanism of enzymatic amine oxidation. Furthermore, benzylamine derivatives have been evaluated as inhibitors of catecholamine uptake, indicating their potential to interact with neurotransmitter transport systems. nih.gov

Table 5: Enzyme Inhibition Data for Benzylamine Derivatives

| Compound Class | Enzyme Target | Inhibition Data | Mechanism | Reference |

|---|---|---|---|---|

| Benzylamine-sulphonamide (Compound 4i) | hMAO-B | IC50 = 0.041 ± 0.001 µM | Non-competitive | tandfonline.comresearchgate.net |

| Benzylamine-sulphonamide (Compound 4t) | hMAO-B | IC50 = 0.065 ± 0.002 µM | Non-competitive | tandfonline.com |

| Water-solublefullerene derivative 1 | MAO-B (with benzylamine substrate) | Ki = 0.34 x 10-6 mol L-1 | Competitive | researchgate.net |

| Water-solublefullerene derivative 2 | MAO-B (with benzylamine substrate) | Ki = 1.12 x 10-6 mol L-1 | Competitive | researchgate.net |

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare N-methyl-1-(3-nitrophenyl)methanamine, and what are their critical reaction parameters?

- Answer : A key synthetic route involves reductive amination or coupling reactions. For example, electrochemical oxidative cleavage of the benzyl C–N bond in this compound under metal-free conditions yields 3-nitrobenzaldehyde with a 38% yield, using column chromatography (PE:EA = 10:1) for purification . Another approach includes reacting amines with nitroaryl halides in the presence of catalysts like zinc chloride, as seen in analogous benzimidazole-containing thiazolidinone syntheses . Critical parameters include solvent choice, temperature control, and catalyst selection to optimize yield and minimize side reactions.

Q. How can researchers validate the structural identity and purity of this compound?

- Answer : Spectroscopic techniques are essential:

- 1H/13C NMR : Characteristic peaks include aromatic protons (δ ~7.7–8.7 ppm for nitrophenyl) and methylene/methyl groups (δ ~2.3–3.5 ppm). For example, the methylene group in similar compounds appears at δ 3.54 ppm .

- Mass Spectrometry : ESI-MS or HR-ESI-MS confirms molecular weight (e.g., observed m/z 331.1023 for a related thiazole derivative) .

- Chromatography : Purity ≥98% is typically verified via HPLC or TLC, as noted in reagent specifications .

Advanced Research Questions

Q. What mechanistic insights can be gained from studying the electrochemical oxidative cleavage of this compound?

- Answer : Electrochemical cleavage under metal-free conditions (e.g., using DMSO as a solvent) generates nitrobenzaldehyde via selective C–N bond scission. This method avoids toxic metal catalysts and aligns with green chemistry principles. The reaction mechanism likely involves radical intermediates, supported by cyclic voltammetry and controlled potential electrolysis studies. Yield optimization requires balancing electrode materials (e.g., graphite) and voltage settings .

Q. How do electronic effects of the 3-nitro substituent influence the reactivity and derivatization potential of this compound?

- Answer : The nitro group’s strong electron-withdrawing nature enhances electrophilic aromatic substitution reactivity at the meta position. This property facilitates coupling reactions (e.g., amide formation with carboxylic acids ) or reductions to form aminophenyl derivatives. Computational studies (DFT) can predict sites for nucleophilic attack, while Hammett parameters quantify substituent effects on reaction rates .

Q. What strategies address discrepancies in biological activity data for structurally modified analogs of this compound?

- Answer : Contradictions may arise from differences in assay conditions (e.g., microbial strains, pH) or substituent positioning. Systematic approaches include:

- SAR Studies : Comparing analogs with varied substituents (e.g., replacing nitro with methoxy or halogens) to identify pharmacophores .

- Bioassay Standardization : Using established protocols (e.g., CLSI guidelines for antimicrobial testing) to ensure reproducibility.

- Computational Modeling : Docking studies to predict binding affinities with target proteins (e.g., bacterial enzymes) .

Methodological Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.